Spectroscopic Characterization of (4-Chloro-6-methylpyridin-2-yl)methanol: A Technical Guide
Spectroscopic Characterization of (4-Chloro-6-methylpyridin-2-yl)methanol: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic properties of (4-Chloro-6-methylpyridin-2-yl)methanol, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the compound's signature across various analytical techniques, grounded in established scientific principles. We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected spectral features. Furthermore, this guide outlines detailed experimental protocols for data acquisition, ensuring a self-validating framework for laboratory application.
Molecular Structure and Overview
(4-Chloro-6-methylpyridin-2-yl)methanol possesses a substituted pyridine core, a heterocyclic motif of significant interest in medicinal chemistry. The strategic placement of a chloro, a methyl, and a hydroxymethyl group dictates its electronic and structural characteristics, which are in turn reflected in its spectroscopic data. Understanding these data is paramount for confirming its identity, assessing its purity, and elucidating its role in subsequent chemical transformations.
Caption: Molecular structure of (4-Chloro-6-methylpyridin-2-yl)methanol with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (4-Chloro-6-methylpyridin-2-yl)methanol, a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments provides a complete structural assignment. All predicted chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm and are based on analysis of similar pyridine derivatives.[1]
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show five distinct signals corresponding to the aromatic protons, the methylene protons, the methyl protons, and the hydroxyl proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H5 | ~7.15 | s | - | 1H |
| H3 | ~7.05 | s | - | 1H |
| -CH₂OH | ~4.70 | s | - | 2H |
| -OH | ~3.50 (broad) | s | - | 1H |
| -CH₃ | ~2.50 | s | - | 3H |
Causality of Chemical Shifts and Multiplicities:
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Aromatic Protons (H3, H5): The protons on the pyridine ring appear in the aromatic region. The electron-withdrawing nature of the nitrogen atom and the chlorine atom deshields these protons, shifting them downfield.[2] Due to the substitution pattern, the typical ortho, meta, and para couplings are absent, resulting in two singlets for H3 and H5.
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Methylene Protons (-CH₂OH): These protons are adjacent to both the aromatic ring and an electronegative oxygen atom, placing their signal around 4.70 ppm. They are expected to appear as a singlet as there are no adjacent protons to couple with.
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Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and concentration-dependent, often appearing as a broad singlet due to chemical exchange.
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Methyl Protons (-CH₃): The methyl group attached to the pyridine ring is expected to resonate at approximately 2.50 ppm, appearing as a sharp singlet.
Predicted ¹³C NMR and DEPT Spectra (125 MHz, CDCl₃)
The broadband proton-decoupled ¹³C NMR spectrum will display seven signals, corresponding to each unique carbon atom in the molecule. DEPT-135 and DEPT-90 experiments are invaluable for distinguishing between CH₃, CH₂, CH, and quaternary carbons.[3]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 |
| C2 | ~160 | No Signal | No Signal |
| C6 | ~158 | No Signal | No Signal |
| C4 | ~148 | No Signal | No Signal |
| C3 | ~122 | Positive | Positive |
| C5 | ~120 | Positive | Positive |
| -CH₂OH | ~65 | Negative | No Signal |
| -CH₃ | ~24 | Positive | No Signal |
Interpretation of ¹³C and DEPT Spectra:
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Quaternary Carbons (C2, C4, C6): These carbons, directly bonded to substituents other than hydrogen, will appear in the ¹³C spectrum but will be absent in both DEPT-135 and DEPT-90 spectra. Their chemical shifts are influenced by the attached heteroatoms and substituents.[1]
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Methine Carbons (C3, C5): The two CH carbons of the pyridine ring will show positive signals in both DEPT-135 and DEPT-90 spectra.
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Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group will be observed as a negative signal in the DEPT-135 spectrum and will be absent in the DEPT-90 spectrum.[3]
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Methyl Carbon (-CH₃): The methyl carbon will give a positive signal in the DEPT-135 spectrum and will be absent in the DEPT-90 spectrum.
2D NMR Spectroscopy: Structural Elucidation
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
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COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For (4-Chloro-6-methylpyridin-2-yl)methanol, no cross-peaks are expected in the COSY spectrum due to the absence of vicinal or geminal proton-proton couplings.[4]
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HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms.[5] Expected correlations are:
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C3 ↔ H3
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C5 ↔ H5
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-CH₂OH ↔ -CH₂OH protons
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-CH₃ ↔ -CH₃ protons
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Caption: Predicted key HSQC correlations for (4-Chloro-6-methylpyridin-2-yl)methanol.
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HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range (2-3 bond) correlations between carbons and protons, which is essential for piecing together the molecular skeleton.[5] Key expected correlations include:
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-CH₃ protons ↔ C6 and C5
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-CH₂OH protons ↔ C2 and C3
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H3 ↔ C2, C4, and -CH₂OH carbon
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H5 ↔ C4 and C6
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Caption: Workflow for NMR data acquisition.
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Sample Preparation: Accurately weigh 10-20 mg of (4-Chloro-6-methylpyridin-2-yl)methanol and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal standard. Ensure the sample is fully dissolved.
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Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
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Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Tune and match the probe for both ¹H and ¹³C frequencies. Perform shimming to optimize the magnetic field homogeneity.
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1D Spectra Acquisition:
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¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
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¹³C{¹H} NMR: Acquire the broadband proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.
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DEPT: Run standard DEPT-90 and DEPT-135 pulse programs to differentiate carbon types.
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2D Spectra Acquisition:
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COSY: Acquire a gradient-selected COSY spectrum.
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HSQC: Acquire a gradient-selected, phase-sensitive HSQC spectrum optimized for a one-bond ¹J(C,H) of ~145 Hz.
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HMBC: Acquire a gradient-selected HMBC spectrum optimized for long-range couplings of 8-10 Hz.
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Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.
IR Spectrum Acquisition (KBr Pellet Method)
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Sample Preparation: Grind 1-2 mg of (4-Chloro-6-methylpyridin-2-yl)methanol with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained. [6][7]2. Pellet Formation: Transfer a portion of the mixture to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
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Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio. A background spectrum of the empty spectrometer should be recorded prior to sample analysis.
Mass Spectrum Acquisition (EI-MS)
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection of a dilute solution if using a GC-MS system.
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Ionization: The sample is ionized using a standard electron ionization source, typically at 70 eV.
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
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Detection: The detector records the abundance of each ion, generating the mass spectrum.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural characterization of (4-Chloro-6-methylpyridin-2-yl)methanol. This guide has detailed the predicted spectroscopic data, offering a robust framework for researchers to confirm the identity and purity of this important synthetic intermediate. The provided protocols ensure that high-quality, reproducible data can be obtained, upholding the principles of scientific integrity and trustworthiness in drug development and chemical research.
References
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Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]
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Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
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Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. Retrieved from [Link]
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YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]
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Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
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YouTube. (2020, November 3). Introduction to HMBC. Retrieved from [Link]
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University of Texas Health Science Center at San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]
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ResearchGate. (n.d.). How to prepare IR samples?. Retrieved from [Link]
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Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]
